1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
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Overview
Description
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C9H18N2O3S, and it contains a total of 33 atoms: 18 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, potentially including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cell excitability through the activation of GIRK channels . This can potentially influence a range of physiological processes and conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of butyl isocyanate with 3-(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea has diverse applications in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-2-yl)urea
- 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-4-yl)urea
- 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-5-yl)urea
Uniqueness
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea stands out due to its specific substitution pattern on the thiophene ring, which may confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-butyl-3-(1,1-dioxothiolan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJXCBFPIRIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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